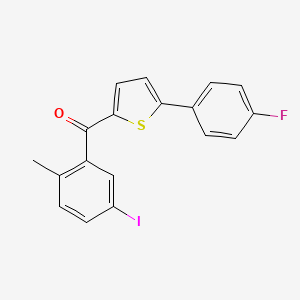

2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene

Beschreibung

Eigenschaften

IUPAC Name |

[5-(4-fluorophenyl)thiophen-2-yl]-(5-iodo-2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FIOS/c1-11-2-7-14(20)10-15(11)18(21)17-9-8-16(22-17)12-3-5-13(19)6-4-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEUYWYTFYVWBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)C(=O)C2=CC=C(S2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FIOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717985 | |

| Record name | [5-(4-Fluorophenyl)thiophen-2-yl](5-iodo-2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071929-08-2 | |

| Record name | [5-(4-Fluorophenyl)-2-thienyl](5-iodo-2-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071929-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(4-Fluorophenyl)thiophen-2-yl](5-iodo-2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone typically involves multi-step organic reactions

Thiophene Synthesis: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

Fluorophenyl Substitution: The fluorophenyl group is introduced through a halogenation reaction, often using fluorobenzene and a suitable catalyst.

Iodo-Methylphenyl Substitution: The iodo-methylphenyl group is typically added via an iodination reaction, using iodobenzene and a methyl group donor.

Industrial Production Methods

In industrial settings, the production of (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone is scaled up using continuous flow reactors to ensure consistent quality and yield. The reactions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting ketones to alcohols.

Substitution: Nucleophilic substitution reactions are common, where the iodine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Ammonia (NH3), thiols (R-SH)

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Amines, thioethers

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand the binding mechanisms and effects on proteins and enzymes.

Medicine

Medically, (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone is investigated for its potential therapeutic properties. It is an intermediate in the synthesis of drugs targeting various diseases, including cancer and metabolic disorders.

Industry

Industrially, this compound is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for applications in electronic devices.

Wirkmechanismus

The mechanism of action of (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone involves its interaction with specific molecular targets. The fluorophenyl and iodo-methylphenyl groups facilitate binding to hydrophobic pockets in proteins, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name: (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone

- Molecular Formula : C₁₈H₁₂FIOS

- Molecular Weight : 422.26 g/mol

- CAS Number : 1071929-08-2

- Key Features: A methanone core linked to a thiophene ring substituted with a 4-fluorophenyl group and a 5-iodo-2-methylphenyl group. Acts as a critical intermediate in synthesizing Canagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor for diabetes treatment .

Physical Properties :

- Purity : ≥97% (commercially available) .

- Solubility: Likely similar to Canagliflozin hydrate, which is soluble in methanol and dimethyl sulfoxide (DMSO) but poorly soluble in water .

Comparison with Structural Analogs

Halogen-Substituted Analogs

Key Observations :

Thiophene-Containing Pharmacologically Active Compounds

Key Observations :

Key Observations :

- Synthetic Complexity : The target compound’s synthesis likely involves halogenation and cross-coupling reactions, similar to compound 3m but with lower reported yields in analogs (e.g., 30.7% for 3m) .

Biologische Aktivität

Overview

(5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone, with the CAS number 1071929-08-2 and molecular formula C18H12FIOS, is a synthetic organic compound notable for its complex structure and biological activity. This compound is primarily recognized as an intermediate in the synthesis of pharmacologically active agents, particularly SGLT2 inhibitors like Canagliflozin, which are used in the treatment of type 2 diabetes mellitus.

Target and Mode of Action

The compound acts as a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is critical in glucose reabsorption in the kidneys. By inhibiting this transporter, it promotes glucose excretion through urine, thereby lowering blood glucose levels. This mechanism is particularly beneficial for managing hyperglycemia in diabetic patients .

Biochemical Pathways

The inhibition of SGLT2 leads to a cascade of biochemical events, including:

- Decreased renal glucose reabsorption : This results in increased urinary glucose excretion.

- Altered insulin sensitivity : The reduction in blood glucose levels can enhance insulin sensitivity over time.

- Potential effects on weight and blood pressure : Due to osmotic diuresis, patients may experience weight loss and reduced blood pressure .

Cellular Effects

In vitro studies have demonstrated that (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone exhibits significant cytotoxic effects against various cancer cell lines, particularly human lung cancer cells. The compound's mechanism may involve:

- Induction of apoptosis : Through the activation of intrinsic apoptotic pathways.

- Inhibition of cell proliferation : By interfering with cell cycle progression .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- Absorption : Well absorbed after oral administration.

- Distribution : Widely distributed throughout the body.

- Metabolism : Primarily metabolized by the liver.

- Excretion : Eliminated via both urine and feces.

Medicinal Chemistry

(5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone serves as a crucial building block in medicinal chemistry for synthesizing more complex molecules aimed at treating various diseases, including metabolic disorders and cancers. Its unique electronic properties due to fluorine substitution enhance its binding affinity to biological targets .

Case Studies

Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound, emphasizing its potential as a lead compound in drug discovery. For instance:

- Synthesis of Derivatives : Researchers have synthesized various analogs to evaluate their efficacy against different cancer types.

- Clinical Relevance : The compound's role as an intermediate in producing Canagliflozin highlights its importance in developing diabetes medications .

Comparative Analysis

| Compound Name | Structure | Biological Activity | Pharmacological Use |

|---|---|---|---|

| (5-(4-Fluorophenyl)thiophen-2-yl)(5-bromophenyl)methanone | Structure | Moderate cytotoxicity against lung cancer cells | Research |

| (5-(4-Chlorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone | Structure | Lower activity compared to fluorine analog | Research |

| (5-(4-Methylphenyl)thiophen-2-yl)(5-bromophenyl)methanone | Structure | Significant activity against breast cancer cells | Investigational |

Q & A

Basic: How can researchers optimize the synthesis of (5-(4-fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone?

Methodological Answer:

Synthesis optimization typically involves:

- Stepwise coupling : Reacting 5-iodo-2-methylbenzoic acid derivatives with 4-fluorophenylthiophene precursors via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling. Reaction conditions (e.g., Pd catalysts, temperature, solvent polarity) must be tuned to avoid side reactions like dehalogenation .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (using ethanol/dichloromethane) to isolate the methanone product. Monitor purity via TLC and HPLC (>95% purity threshold) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine on phenyl, iodine on methylphenyl). Key signals: ~δ 7.3–7.6 ppm (aromatic protons), δ 2.5 ppm (methyl group), δ 160–180 ppm (ketone carbonyl) .

- 19F NMR : Verify fluorophenyl group integration (δ -110 to -115 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion [M+H]⁺ (expected m/z: ~464.0) and isotopic pattern matching for iodine .

Advanced: How can contradictory biological activity data (e.g., antimicrobial vs. inactive results) be resolved?

Methodological Answer:

Contradictions often arise from assay variability. Mitigation strategies include:

- Dose-response standardization : Test across 5–6 concentrations (1 nM–100 μM) in triplicate .

- Cell line validation : Use ATCC-authenticated lines (e.g., HeLa, MCF-7) with controlled passage numbers.

- Mechanistic follow-up : Perform target engagement assays (e.g., thermal shift assays for protein binding) or transcriptomic profiling to identify off-target effects .

Advanced: What computational approaches are suitable for studying structure-activity relationships (SAR) of this methanone derivative?

Methodological Answer:

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases, GPCRs). Focus on the iodine and fluorophenyl groups’ steric/electronic contributions .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict reactivity (e.g., electrophilicity of the ketone) .

- QSAR modeling : Corrogate bioactivity data (e.g., IC50 values) with descriptors like logP, polar surface area, and H-bond acceptors .

Advanced: How can researchers address low yield in the final coupling step of the synthesis?

Methodological Answer:

Low yields may stem from:

- Catalyst poisoning : Replace Pd(PPh3)4 with Pd(OAc)₂/XPhos to enhance stability in iodine-rich environments .

- Solvent optimization : Switch from THF to DMF or toluene to improve solubility of aromatic intermediates.

- Temperature control : Maintain 80–100°C for Suzuki coupling; higher temperatures risk iodine displacement .

Basic: What preliminary biological assays are recommended for initial screening?

Methodological Answer:

- Cytotoxicity : MTT assay against normal cell lines (e.g., HEK-293) to establish selectivity index .

- Antimicrobial screening : Broth microdilution (MIC determination) against S. aureus and E. coli .

- Kinase inhibition : Use ADP-Glo™ assay for kinase panels (e.g., EGFR, VEGFR2) .

Advanced: How to resolve discrepancies in spectroscopic data between synthesized batches?

Methodological Answer:

- Batch-to-batch NMR alignment : Use an internal standard (e.g., TMS) and ensure consistent solvent (CDCl3 vs. DMSO-d6 shifts).

- X-ray crystallography : Resolve ambiguous NOEs or coupling constants by obtaining a single-crystal structure .

- Impurity profiling : LC-MS/MS to identify trace byproducts (e.g., deiodinated analogs) .

Basic: What stability tests are essential for long-term storage of this compound?

Methodological Answer:

- Light sensitivity : Store in amber vials at -20°C; monitor degradation via HPLC every 6 months .

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 48 hours; check ketone integrity via IR (peak ~1700 cm⁻¹) .

- Oxygen sensitivity : Use argon/vacuum sealing for hygroscopic batches .

Advanced: What strategies can enhance the compound’s bioavailability for in vivo studies?

Methodological Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., acetate) to the ketone or methylphenyl moiety .

- Formulation : Use PEGylated liposomes or cyclodextrin complexes to improve aqueous solubility .

- Pharmacokinetic profiling : Conduct ADME studies in rodents (plasma t½, Cmax) to guide dosing .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of putative targets (e.g., kinases) via Western blot .

- Click chemistry probes : Synthesize an alkyne-tagged analog for pull-down assays and proteomic identification .

- CRISPR knockouts : Validate phenotype rescue in target gene-edited cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.